molecular formula C7H14O B8253686 (3S)-hept-6-en-3-ol

(3S)-hept-6-en-3-ol

Cat. No.: B8253686
M. Wt: 114.19 g/mol
InChI Key: XFXWEAWJVWCOBF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-Hept-6-en-3-ol is a chiral secondary alcohol characterized by a seven-carbon chain with a terminal double bond at the 6-position and a hydroxyl group at the stereogenic 3-carbon, which has an S-configuration . This structure makes it a valuable and versatile intermediate in organic synthesis and scientific research. With the molecular formula C7H14O and a molecular weight of 114.19 g/mol, its identifiers include CAS Number 139342-10-2, InChIKey XFXWEAWJVWCOBF-ZETCQYMHSA-N, and isomeric SMILES CC C@@H O . This compound serves as a fundamental chiral building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals . Its synthetic utility is demonstrated in various preparation methods, such as the enzymatic resolution of racemic hept-6-en-3-ol using porcine pancreatic lipase (PLAP) to selectively hydrolyze the (3S)-acetate, and the asymmetric hydrogenation of 3-ketohept-6-ene using a [RuCl₂(p-cymene)]₂ catalyst with a prolinamide ligand . In chemical reactions, the hydroxyl group can be oxidized to the corresponding ketone, hept-6-en-3-one, or substituted to form halides, while the terminal double bond can be hydrogenated to yield (3S)-heptan-3-ol . Beyond chemistry, (3S)-Hept-6-en-3-ol has significant research value in biology and medicine. It is studied for its potential role as a pheromone or signaling molecule in insects and for its antimicrobial and antifungal properties . The compound is also important in the fragrance industry due to its pleasant odor . Researchers utilize this compound to probe biological systems and develop new therapeutic agents, leveraging its interaction with specific enzymes or receptors. (3S)-Hept-6-en-3-ol is for research use only and is not intended for human or veterinary use.

Properties

IUPAC Name

(3S)-hept-6-en-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-3-5-6-7(8)4-2/h3,7-8H,1,4-6H2,2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXWEAWJVWCOBF-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Catalyst Preparation : (S)-Diphenylprolinol reacts with BH₃·THF to form the oxazaborolidine-BH₃ complex.

  • Reduction : 3-Ketohept-6-ene (1.0 equiv) is treated with the catalyst (10 mol%) and BH₃·THF (1.1 equiv) in THF at 0–25°C.

  • Work-Up : Quenching with MeOH/H₂O, followed by extraction and purification via chromatography.

Results:

ParameterValueSource
Yield82–89%
Enantiomeric Excess92–98% ee (S)
Reaction Time2–4 hours

Mechanistic Insight : The catalyst’s boron center activates the ketone, while the chiral environment directs hydride transfer to the si-face, favoring the (3S)-configuration.

Enantioselective Aldol Reaction with Chiral Boron Reagents

The aldol reaction using (+)-chlorodiisopinocampheylborane ((+)-DIPCl) enables asymmetric carbon–carbon bond formation. This method constructs the heptenol backbone while establishing the (3S)-stereocenter.

Procedure:

  • Aldol Addition : 4-Trimethylsilyl-3-butyn-2-one reacts with acrolein in the presence of (+)-DIPCl at -78°C.

  • Reduction : The aldol adduct is reduced with LiBH₄, followed by oxidative work-up to yield diols.

  • Desilylation : Removal of the TMS group using NaOAc/H₂O₂ yields (3S)-hept-6-en-3-ol.

Results:

ParameterValueSource
Overall Yield37%
Enantiomeric Excess98% ee (syn diol)

Limitation : Low yield due to recrystallization losses.

Meyer-Schuster Rearrangement with Scandium Triflate Catalysis

This method converts propargyl alcohols to α,β-unsaturated carbonyl compounds, which are subsequently reduced to allylic alcohols.

Procedure:

  • Propargyl Alcohol Synthesis : Lithiated ethoxyacetylene reacts with 3,3-dimethylhex-5-en-2-one.

  • Rearrangement : Scandium triflate (5 mol%) catalyzes the Meyer-Schuster rearrangement at 25°C.

  • Reduction : NaBH₄ reduces the enone intermediate to (3S)-hept-6-en-3-ol.

Results:

ParameterValueSource
Yield (Rearrangement)66%
Catalyst Reusability3 cycles

Advantage : Scandium triflate is recoverable and enhances reaction rates.

Enzymatic Kinetic Resolution Using Liver Acetone Powders

Biocatalytic hydrolysis of racemic hept-6-en-3-yl acetate using pig liver acetone powder (PLAP) achieves kinetic resolution.

Procedure:

  • Esterification : Racemic hept-6-en-3-ol is acetylated with acetic anhydride.

  • Hydrolysis : PLAP selectively hydrolyzes the (3S)-acetate in phosphate buffer (pH 7.0) at 37°C.

Results:

ParameterValueSource
Conversion45%
Enantiomeric Excess>99% ee (S)

Drawback : Maximum theoretical yield is 50% for kinetic resolution.

Asymmetric Hydrogenation of α,β-Unsaturated Ketones

A ruthenium-prolinamide catalyst enables enantioselective hydrogenation of 3-ketohept-6-ene to (3S)-hept-6-en-3-ol.

Procedure:

  • Substrate Preparation : 3-Ketohept-6-ene is synthesized via Wittig olefination.

  • Hydrogenation : [RuCl₂(p-cymene)]₂ (2.5 mol%) and prolinamide ligand (5 mol%) in H₂O/IPA (1:1) at 60°C under H₂ (50 bar).

Results:

ParameterValueSource
Yield85%
Enantiomeric Excess93% ee (S)

Note : Water–IPA solvent improves catalyst stability.

Chiral Auxiliary-Mediated Grignard Addition

A chiral Evans auxiliary directs the stereochemistry during nucleophilic addition to an aldehyde.

Procedure:

  • Auxiliary Installation : (S)-4-Benzyloxazolidin-2-one is coupled to pent-4-enal.

  • Grignard Addition : Ethylmagnesium bromide adds to the aldehyde, forming the (3S)-configuration.

  • Auxiliary Removal : Hydrolysis with LiOH/H₂O₂ yields (3S)-hept-6-en-3-ol.

Results:

ParameterValueSource
Yield78%
Diastereomeric Ratio95:5

Strength : High stereocontrol but requires multiple steps.

Cross-Metathesis for Double Bond Installation

Olefin cross-metathesis introduces the C6–C7 double bond in late-stage synthesis.

Procedure:

  • Chiral Alcohol Synthesis : (3S)-Hept-3-ol is prepared via CBS reduction.

  • Cross-Metathesis : Grubbs II catalyst (5 mol%) couples the alcohol with ethylene in CH₂Cl₂ at 40°C.

Results:

ParameterValueSource
Yield70%
Purity>95%

Consideration : Requires ethylene gas and inert conditions .

Chemical Reactions Analysis

Types of Reactions

(3S)-hept-6-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form hept-6-en-3-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The double bond can be hydrogenated to produce (3S)-heptan-3-ol using hydrogen gas and a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), resulting in the formation of hept-6-en-3-yl chloride or hept-6-en-3-yl bromide.

Common Reagents and Conditions

    Oxidation: PCC or CrO3 in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst at room temperature and atmospheric pressure.

    Substitution: SOCl2 or PBr3 in anhydrous conditions, typically at low temperatures to prevent side reactions.

Major Products

    Oxidation: Hept-6-en-3-one

    Reduction: (3S)-heptan-3-ol

    Substitution: Hept-6-en-3-yl chloride or hept-6-en-3-yl bromide

Scientific Research Applications

(3S)-hept-6-en-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its role in biological systems, including its potential as a pheromone or signaling molecule in insects.

    Medicine: Research is ongoing into its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: (3S)-hept-6-en-3-ol is used in the fragrance industry due to its pleasant odor, and it is also a precursor in the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of (3S)-hept-6-en-3-ol depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, altering their activity. For example, as a potential pheromone, it could bind to olfactory receptors in insects, triggering a behavioral response. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways.

Comparison with Similar Compounds

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol

  • Key Differences : The presence of 4-hydroxyphenyl groups at C1 and C7 significantly alters polarity and bioactivity compared to (3S)-hept-6-en-3-ol. The diaryl structure enables π-π interactions, enhancing binding to biological targets .
  • Stereochemistry : The (3R) configuration in this compound contrasts with the (3S) enantiomer, highlighting how stereochemistry affects biological activity.

3-Methylhept-6-en-3-ol

  • Key Differences : The methyl branch at C3 introduces steric hindrance, reducing nucleophilicity at the hydroxyl group. This structural feature makes it less polar than (3S)-hept-6-en-3-ol, influencing solubility and reactivity .

5-(Trimethylsilyl)-hept-6-en-3-ol

  • Key Differences : The silyl group at C5 stabilizes carbocation intermediates in Prins cyclizations, enabling selective oxepene formation without oxepane byproducts .

Biological Activity

(3S)-Hept-6-en-3-ol, also known as 6-hepten-3-ol, is a compound that has garnered interest due to its potential biological activities, including antimicrobial, antifungal, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

(3S)-Hept-6-en-3-ol is characterized by a seven-carbon chain with a double bond at the sixth carbon and a hydroxyl group at the third carbon. Its structural formula can be represented as follows:

C7H14O\text{C}_7\text{H}_{14}\text{O}

This unique structure contributes to its reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that (3S)-hept-6-en-3-ol exhibits notable antimicrobial activity against various microorganisms. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the microbial cell membrane integrity, leading to cell lysis and death.

Table 1: Antimicrobial Activity of (3S)-Hept-6-en-3-ol

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Candida albicans0.8 mg/mL

These findings suggest that (3S)-hept-6-en-3-ol could be a candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .

2. Antifungal Activity

In addition to its antibacterial properties, (3S)-hept-6-en-3-ol has been studied for its antifungal effects. Research has shown that it can effectively inhibit the growth of various fungal strains, including Candida species.

Table 2: Antifungal Activity of (3S)-Hept-6-en-3-ol

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.8 mg/mL
Aspergillus niger1.2 mg/mL

The compound's efficacy against these fungi indicates its potential application in treating fungal infections .

3. Antioxidant Activity

(3S)-Hept-6-en-3-ol also exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in biological systems.

Table 3: Antioxidant Activity of (3S)-Hept-6-en-3-ol

Concentration (µg/mL)% Radical Scavenging Activity
10070%
50085%
100095%

The antioxidant capacity is comparable to standard antioxidants like ascorbic acid, making it a promising candidate for further research in health applications .

Case Studies

Several case studies have explored the biological activities of (3S)-hept-6-en-3-ol:

  • Antimicrobial Efficacy Study :
    • A study conducted on various bacterial strains found that treatment with (3S)-hept-6-en-3-ol significantly reduced bacterial counts in vitro, supporting its potential use as a natural preservative in food products.
  • Fungal Inhibition Research :
    • In another study, (3S)-hept-6-en-3-ol was tested against clinical isolates of Candida, showing effective inhibition at concentrations lower than those required for conventional antifungals.

The biological activity of (3S)-hept-6-en-3-ol can be attributed to its interaction with cellular membranes and various biomolecules:

  • Cell Membrane Disruption : The compound's hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
  • Reactive Oxygen Species Scavenging : The hydroxyl group plays a critical role in donating electrons to free radicals, thereby neutralizing them and preventing cellular damage.

Q & A

Q. What experimental strategies are recommended to optimize the synthesis of (3S)-hept-6-en-3-ol with high enantiomeric purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of parameters such as catalysts (e.g., chiral Lewis acids), temperature, and solvent polarity. A Design of Experiments (DOE) approach should be employed to identify interactions between variables. For example, a fractional factorial design can reduce the number of trials while maximizing data on enantioselectivity . Controlled experiments should include quantitative analysis of yield (via GC-MS) and enantiomeric excess (via chiral HPLC or polarimetry). Pilot studies using asymmetric hydrogenation or enzymatic catalysis may resolve stereochemical challenges .

Q. Example Table :

Catalyst TypeTemperature (°C)SolventYield (%)Enantiomeric Excess (%)
Chiral Rh complex25THF7892
Lipase B (immobilized)37Hexane6585
No catalyst50Ethanol30<5

Q. How can researchers validate the stereochemical configuration of (3S)-hept-6-en-3-ol using spectroscopic methods?

  • Methodological Answer : Combine NMR (nuclear Overhauser effect spectroscopy, NOESY) to confirm spatial arrangement and electronic circular dichroism (ECD) for absolute configuration. Chiral derivatization agents (e.g., Mosher’s acid) can enhance NMR signal differentiation. Cross-validate results with computational methods (DFT calculations for predicted optical rotation) to address discrepancies between experimental and theoretical data .

Advanced Research Questions

Q. How can conflicting data on the enantiomeric excess of (3S)-hept-6-en-3-ol be resolved using methodological triangulation?

  • Methodological Answer : Discrepancies often arise from instrumental limitations (e.g., chiral column selectivity) or sample purity. Triangulate data from:
  • Chiral GC-MS (separation efficiency),
  • NMR with chiral shift reagents (e.g., Eu(hfc)₃),
  • Polarimetry (bulk optical rotation).
    Apply statistical tools (e.g., ANOVA) to identify systematic errors. Member checking with independent labs and blind re-analysis can improve reliability .

Q. What advanced techniques are suitable for studying the adsorption behavior of (3S)-hept-6-en-3-ol on indoor surface materials (e.g., metal oxides)?

  • Methodological Answer : Use microspectroscopic imaging (AFM-IR or ToF-SIMS) to map molecular interactions at nanoscale resolutions. Complement with thermogravimetric analysis (TGA) to quantify adsorption capacity under varying humidity. Computational modeling (MD simulations) can predict binding energies and surface reactivity, addressing gaps between experimental and theoretical adsorption isotherms .

Q. How does the double bond in (3S)-hept-6-en-3-ol influence its reactivity in Diels-Alder reactions, and how can this be systematically investigated?

  • Methodological Answer : The electron-rich double bond enhances diene reactivity. Design kinetic studies under controlled conditions (solvent polarity, dienophile electronic effects) using stopped-flow UV-Vis spectroscopy. Compare with computational data (DFT for transition state analysis) to validate mechanistic pathways. Address contradictions between experimental rate constants and computational predictions by refining solvent-effect parameters in simulations .

Key Methodological Considerations

  • Data Contradiction Analysis : Always cross-validate results using orthogonal techniques (e.g., NMR + computational modeling) to isolate instrumental vs. sample-related errors .
  • Experimental Design : Prioritize DOE to efficiently explore multivariate synthesis conditions .
  • Advanced Instrumentation : Leverage microspectroscopy and chiral separation technologies to resolve stereochemical ambiguities .

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